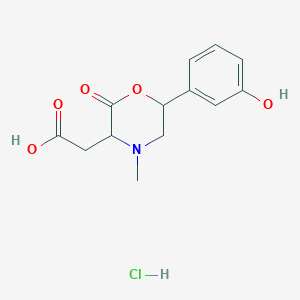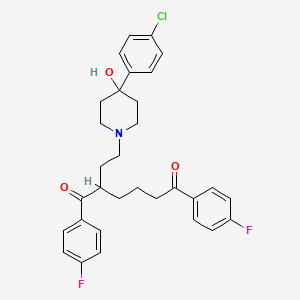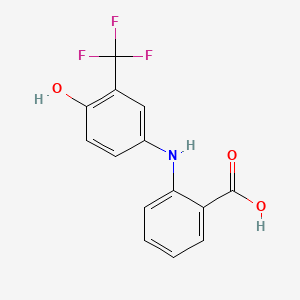![molecular formula C8H14O4 B13424605 2-[(Oxan-4-yl)methoxy]aceticacid](/img/structure/B13424605.png)
2-[(Oxan-4-yl)methoxy]aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Oxan-4-yl)methoxy]acetic acid, also known as 2-methoxy-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is an organic compound with the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol . This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to a methoxyacetic acid moiety. It is commonly used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-4-yl)methoxy]acetic acid typically involves the reaction of tetrahydropyran with methoxyacetic acid under controlled conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, where the oxane ring is introduced to the methoxyacetic acid . The reaction is usually carried out at room temperature with a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-[(Oxan-4-yl)methoxy]acetic acid may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and consistency . The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Oxan-4-yl)methoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane carboxylic acids, while reduction can produce oxane alcohols .
Aplicaciones Científicas De Investigación
2-[(Oxan-4-yl)methoxy]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(Oxan-4-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These interactions can modulate biological pathways and influence cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyacetic acid: Lacks the oxane ring, making it less structurally complex.
Tetrahydropyran-4-carboxylic acid: Contains the oxane ring but lacks the methoxyacetic acid moiety.
Uniqueness
2-[(Oxan-4-yl)methoxy]acetic acid is unique due to its combination of the oxane ring and methoxyacetic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H14O4 |
|---|---|
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
2-(oxan-4-ylmethoxy)acetic acid |
InChI |
InChI=1S/C8H14O4/c9-8(10)6-12-5-7-1-3-11-4-2-7/h7H,1-6H2,(H,9,10) |
Clave InChI |
QGYNKVIILMHHAF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)



![(3S,10R,13S)-17-[(2R)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13424541.png)


![rac-[(1R,2R)-2-(2-fluorophenyl)cyclopropyl]methanamine](/img/structure/B13424548.png)


![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
![benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13424567.png)

![(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-3-hydroxypropanoate](/img/structure/B13424585.png)
